![molecular formula C3H5N5O B2892286 2-(1H-1,2,3,4-tetrazol-5-yl)acetamide CAS No. 501356-99-6](/img/structure/B2892286.png)
2-(1H-1,2,3,4-tetrazol-5-yl)acetamide
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Overview
Description
Scientific Research Applications
Anticancer Potential Research into thiazole derivatives linked to the tetrazolyl group has shown promising anticancer activity, especially against human lung adenocarcinoma cells. These compounds exhibit selective cytotoxicity, making them valuable for further exploration in cancer treatment strategies (Evren et al., 2019).
Continuous Flow Synthesis Utilizing hydrazoic acid in continuous flow reactors has enabled safe synthesis of 5-substituted-1H-tetrazoles and N-(2-azidoethyl)acylamides. This method demonstrates an efficient, scalable approach to synthesizing tetrazole-containing compounds, including acetamides, under safe conditions despite the explosive nature of hydrazoic acid (Gutmann et al., 2012).
DNA-Binding and Antioxidant Properties Copper complexes with pyridyl–tetrazole ligands, including those with acetamide and hydrazide arms, have shown significant DNA-binding capabilities and antioxidant properties. This research suggests potential applications in biochemical and pharmacological studies (Reddy et al., 2016).
Anti-inflammatory Drug Synthesis Design-based synthesis has led to the creation of indole acetamide derivatives with confirmed anti-inflammatory activity through in silico modeling. Such compounds could offer new pathways for developing anti-inflammatory medications (Al-Ostoot et al., 2020).
Mechanism of Action
Target of Action
Tetrazole derivatives are known to interact with various biological targets, including angiotensin ii receptors in rat liver membranes .
Mode of Action
Tetrazole derivatives are known to inhibit the binding of angiotensin ii to at1 receptors . This inhibition could potentially lead to changes in cellular signaling and function.
Biochemical Pathways
The inhibition of angiotensin ii binding to at1 receptors can affect various downstream signaling pathways, potentially leading to changes in cellular function .
Pharmacokinetics
The compound’s molecular weight and structure suggest that it may have favorable pharmacokinetic properties .
Result of Action
The inhibition of angiotensin ii binding to at1 receptors could potentially lead to changes in cellular signaling and function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(1H-1,2,3,4-tetrazol-5-yl)acetamide. For instance, the compound’s reactivity with acidic materials and strong oxidizers can lead to the liberation of corrosive and toxic gases and heat . Furthermore, the compound’s stability can be affected by factors such as temperature, pH, and the presence of other chemicals .
properties
IUPAC Name |
2-(2H-tetrazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N5O/c4-2(9)1-3-5-7-8-6-3/h1H2,(H2,4,9)(H,5,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTJZRPVNVIAIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NNN=N1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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